N-[(Benzyloxy)carbonyl]-L-alanine is a derivative of the amino acid L-alanine, characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the amino group. This compound is represented by the molecular formula C₁₈H₂₀N₂O₅ and has a molecular weight of approximately 344.36 g/mol. The structure includes a benzyloxy group, which contributes to its unique chemical properties and potential applications in various fields, particularly in biochemistry and medicinal chemistry .
These reactions highlight its versatility as a building block in organic synthesis and peptide chemistry.
N-[(Benzyloxy)carbonyl]-L-alanine exhibits biological activity primarily related to its role as a building block in peptide synthesis. Its derivatives may have implications in drug design and development due to their ability to mimic natural amino acids. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activity or acting as a substrate for various biochemical pathways .
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine typically involves:
These steps illustrate a common approach in peptide chemistry, emphasizing the importance of protecting groups in synthesis .
N-[(Benzyloxy)carbonyl]-L-alanine finds applications in:
These applications underscore its significance in both academic research and pharmaceutical development .
Studies on N-[(Benzyloxy)carbonyl]-L-alanine often focus on its interactions with enzymes and receptors within biological systems. These interactions can provide insights into how modifications of amino acids affect protein function and stability. Additionally, its role as a substrate in enzymatic reactions has been explored to understand better enzyme kinetics and mechanisms.
Several compounds share structural similarities with N-[(Benzyloxy)carbonyl]-L-alanine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Benzyloxycarbonyl-L-alanine | Similar structure but lacks the additional benzyloxy group | More straightforward for peptide synthesis |
N-(Fluorenylmethyloxycarbonyl)-L-alanine | Contains a fluorenylmethyloxy group instead of benzyloxy | Often used for solid-phase peptide synthesis |
N-(Carbobenzoxy)-L-alanine | Has a carbobenzoxy protecting group | Widely used in classical peptide synthesis techniques |
These compounds illustrate variations in protective groups that affect their utility in synthetic pathways and biological interactions. The unique benzyloxy group in N-[(Benzyloxy)carbonyl]-L-alanine provides distinct properties that may enhance its reactivity and specificity compared to other derivatives .
N-[(Benzyloxy)carbonyl]-L-alanine, commonly abbreviated as Cbz-L-Alanine or Z-L-Alanine, traces its origins to the pioneering work of Max Bergmann and Leonidas Zervas in the 1930s. Their development of the benzyloxycarbonyl (Cbz) protecting group revolutionized peptide synthesis by enabling controlled N-terminal protection, thereby preventing undesired side reactions during chain elongation. This innovation laid the foundation for modern peptide chemistry, particularly in the Bergmann-Zervas method, which dominated peptide synthesis for decades.
The compound is recognized under multiple designations, reflecting its structural and functional roles:
Synonym | CAS Number | Molecular Formula |
---|---|---|
Z-L-Alanine | 1142-20-7 | C₁₁H₁₃NO₄ |
Carbobenzoxy-L-alanine | 1142-20-7 | C₁₁H₁₃NO₄ |
N-Cbz-L-alanine | 1142-20-7 | C₁₁H₁₃NO₄ |
N-[(Phenylmethoxy)carbonyl]-L-alanine | 1142-20-7 | C₁₁H₁₃NO₄ |
The "Cbz" abbreviation derives from carbobenzoxy, while "Z" honors Zervas. These terms are interchangeable in synthetic contexts.
Cbz-L-Alanine remains central to peptide and protein research due to the Cbz group’s orthogonal stability. Key attributes include:
The compound serves as a building block for peptides with applications in:
Reaction:
$$
\text{L-Alanine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Cbz-L-Alanine} + \text{HCl}
$$
A two-step process enhances efficiency:
Yield: Up to 89% purity after recrystallization.
Subtilisin BPN’ catalyzes peptide bond formation between Cbz-L-Ala and amino acid esters, offering enzymatic alternatives to chemical methods.
Cbz-L-Alanine is used for N-terminal protection in linear or cyclic peptide assembly. Key advantages:
Key applications:
Property | Value | Source |
---|---|---|
Melting Point | 84–87°C | |
Optical Rotation | [α]₂₃/D = -14.5° (c=2, AcOH) | |
Solubility | Chloroform (slightly), MeOH (slightly) |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1
. C[C@H](NC(=O)OCc1ccccc1)C(=O)O
. Subtilisin BPN’ catalyzes the coupling of Cbz-L-Ala with Leu-X (X = NH₂, OEt, etc.), achieving >70% yield under optimized conditions.
A Cbz-modified seleno-L-alanine derivative (PDB: 9U6) demonstrates applications in covalent inhibitor design for enzymatic targets.
N-[(Benzyloxy)carbonyl]-L-alanine represents a protected amino acid derivative with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1] [3] [4]. The compound is registered under Chemical Abstracts Service number 1142-20-7 and possesses the International Union of Pure and Applied Chemistry name (2S)-2-{[(benzyloxy)carbonyl]amino}propanoic acid [1] [7] [8]. The molecular structure consists of an L-alanine backbone protected at the amino terminus with a benzyloxycarbonyl group, commonly referred to as the carbobenzoxy protecting group [1] [4].
The compound exhibits the InChI Key TYRGLVWXHJRKMT-QMMMGPOBSA-N, which uniquely identifies its three-dimensional molecular structure [1] [7] [8]. The Simplified Molecular-Input Line-Entry System representation is CC@HC(O)=O, illustrating the stereochemical configuration at the alpha carbon center [7] [8]. The molecule maintains the S-configuration characteristic of naturally occurring L-amino acids, with the stereocenter designated as (2S) [1] [7] [8].
The benzyloxycarbonyl protecting group forms a carbamate linkage with the amino group of alanine, creating a stable protective functionality that shields the amino terminus from unwanted reactions [1] [4]. The benzyl group provides additional steric bulk and aromatic character to the molecule, influencing both its physical properties and chemical reactivity [3] [4].
The melting point of N-[(Benzyloxy)carbonyl]-L-alanine has been reported with variations across different sources, with the most commonly cited range being 84-87°C [4] [8] [10]. However, some sources report alternative melting point ranges, including 82-84°C and 85-87°C [12] [14]. The compound exhibits crystalline powder morphology with a characteristic white appearance [7] [8].
The solubility profile demonstrates limited solubility in common organic solvents [4]. The compound shows slight solubility in chloroform and methanol, indicating its moderately polar nature due to the presence of both carboxylic acid and carbamate functional groups [4]. The predicted pKa value of 4.00±0.10 suggests that the carboxylic acid functionality will be predominantly ionized under physiological pH conditions [4].
The optical rotation has been consistently reported as -14.5° when measured at a concentration of 2 g/100 mL in acetic acid at room temperature [7] [8] [14]. This negative optical rotation confirms the L-configuration of the alanine residue and provides a reliable method for assessing the enantiomeric purity of the compound [7] [8].
Property | Value | Reference |
---|---|---|
Melting Point | 84-87°C | [4] [8] [10] |
Optical Rotation | -14.5° (c=2, AcOH) | [7] [8] [14] |
Solubility | Slightly soluble in CHCl₃, MeOH | [4] |
pKa | 4.00±0.10 (predicted) | [4] |
Appearance | White crystalline powder | [7] [8] |
The crystallographic characterization of N-[(Benzyloxy)carbonyl]-L-alanine remains limited in the available literature, with complete structural determination requiring single crystal X-ray diffraction analysis [23]. Based on comparative studies of related benzyloxycarbonyl-protected amino acids, the compound is expected to crystallize in an orthorhombic crystal system [23].
The compound exhibits a density of approximately 1.2446 g/cm³ based on computational estimates [4]. The predicted boiling point is 364.51°C, though this represents a rough theoretical estimate given the compound's tendency to decompose before reaching such temperatures [4]. The flash point has been calculated as 209.1±26.8°C, indicating moderate thermal stability under standard conditions [12].
Storage recommendations specify maintenance at room temperature under dry conditions to prevent hydrolysis of the carbamate protecting group [3] [7] [8]. The compound should be protected from moisture and stored in inert atmosphere when possible to maintain chemical integrity over extended periods [3].
The proton nuclear magnetic resonance spectrum of N-[(Benzyloxy)carbonyl]-L-alanine in deuterated chloroform provides detailed structural confirmation [15]. The carboxylic acid proton appears as a broad signal at 10.887 parts per million, characteristic of the acidic hydrogen in carboxylic acid functionality [15].
The aromatic protons of the benzyl group generate complex multiplets in the region between 7.257 and 7.394 parts per million, consistent with the five aromatic hydrogens of the phenyl ring [15]. The benzyl methylene protons (OCH₂Ph) appear as a singlet at 5.117 parts per million, reflecting the typical chemical shift for protons adjacent to both oxygen and aromatic systems [15].
The alpha proton of the alanine residue resonates as a quartet in the region 4.380-4.403 parts per million due to coupling with the adjacent methyl group [15]. The methyl group of alanine appears as a doublet between 1.396 and 1.477 parts per million, exhibiting the expected three-proton integration and coupling pattern with the alpha proton [15].
Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
COOH | 10.887 | broad s | 1H |
Aromatic H | 7.257-7.394 | complex m | 5H |
OCH₂Ph | 5.117 | s | 2H |
α-H | 4.380-4.403 | q | 1H |
CH₃ | 1.396-1.477 | d | 3H |
The infrared spectrum of N-[(Benzyloxy)carbonyl]-L-alanine exhibits characteristic absorption bands that confirm the presence of key functional groups [20]. The carboxylic acid carbonyl stretch typically appears in the region 1700-1740 cm⁻¹, while the carbamate carbonyl absorption occurs at lower frequency, approximately 1650-1680 cm⁻¹ [20].
The broad absorption band associated with the carboxylic acid O-H stretch appears in the region 2500-3300 cm⁻¹, often overlapping with N-H stretching vibrations from the carbamate group [20]. The aromatic C-H stretching vibrations manifest around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at slightly lower frequencies [20].
The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to C-O stretching, N-H bending, and various skeletal vibrations that provide a unique spectral signature for the compound [20]. The presence of the benzyl group contributes additional aromatic out-of-plane bending vibrations in the region 700-900 cm⁻¹ [20].
Mass spectrometric analysis of N-[(Benzyloxy)carbonyl]-L-alanine reveals a molecular ion peak at m/z 223, corresponding to the molecular weight of the compound [15]. The electron impact ionization at 75 eV produces characteristic fragmentation patterns that provide structural information [15].
The base peak typically corresponds to the loss of the carboxylic acid functionality, generating a fragment at m/z 178 through elimination of COOH (mass 45) [15]. Additional significant fragments include the benzyl cation at m/z 91, formed through cleavage of the benzyloxycarbonyl protecting group [15].
The tropylium ion (C₇H₇⁺) at m/z 91 represents a particularly stable fragment due to its aromatic stabilization and frequently appears as one of the most intense peaks in the spectrum [15]. Loss of the entire benzyloxycarbonyl group (mass 135) from the molecular ion generates a fragment at m/z 88, corresponding to the alanine residue [15].
Fragment | m/z | Assignment | Relative Intensity |
---|---|---|---|
M⁺- | 223 | Molecular ion | Moderate |
[M-COOH]⁺ | 178 | Loss of carboxyl | High |
[C₆H₅CH₂]⁺ | 91 | Benzyl cation | Base peak |
[M-Cbz]⁺ | 88 | Alanine fragment | Moderate |
The conformational behavior of N-[(Benzyloxy)carbonyl]-L-alanine is influenced by the presence of the bulky benzyloxycarbonyl protecting group and the inherent stereochemistry of the L-alanine backbone [21]. The compound maintains the S-configuration at the alpha carbon, consistent with the natural L-amino acid stereochemistry [1] [7] [8].
The carbamate linkage adopts a planar configuration due to resonance between the nitrogen lone pair and the carbonyl group, restricting rotation around the C-N bond [21]. This planarity influences the overall molecular geometry and affects intermolecular interactions in both solution and solid state [21].
Conformational studies of related benzyloxycarbonyl-protected amino acids suggest that the compound can adopt multiple low-energy conformations in solution [21]. The benzyl group can rotate relatively freely around the O-CH₂ bond, while the carbamate moiety remains relatively rigid [21]. The carboxylic acid group can exist in different orientations relative to the amino acid backbone, affecting hydrogen bonding patterns and crystal packing arrangements [23].
In crystalline form, the molecules form hydrogen-bonded chains through interactions between carboxylic acid groups of adjacent molecules [23]. The benzyl groups participate in aromatic stacking interactions and van der Waals contacts that stabilize the crystal lattice [23]. The specific packing arrangement depends on crystallization conditions and may result in different polymorphic forms with distinct physical properties [23].
Irritant